1-(1H-indole-3-carbonyl)piperidin-4-ol - 209920-22-9

1-(1H-indole-3-carbonyl)piperidin-4-ol

Catalog Number: EVT-6382234
CAS Number: 209920-22-9
Molecular Formula: C14H16N2O2
Molecular Weight: 244.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This molecule features a complex spiro[indoline-3,2'-pyrrolidine] core with various substituents. The crystal structure reveals dimer formation through N-H…O hydrogen bonds and aromatic π-stacking interactions. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2. It exhibits robust antitumor effects in a Karpas-422 xenograft model. []

3-(Piperidin-3-yl)-1H-indole Derivatives

Compound Description: This group of compounds, specifically (R)-10a-c and (S)-11a-c, are chiral derivatives derived from 3-(piperidin-3-yl)-1H-indole. Their absolute configurations were determined through X-ray crystallography. []

3′-(1H-Indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile

Compound Description: This compound features a spiro[indoline-3,2′-pyrrolidine] core with an indole-3-carbonyl substituent and a chromene ring system. Crystallographic analysis revealed its conformational features and intermolecular interactions. []

2-(1H-Indole-3-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE)

Compound Description: ITE is a small molecule and endogenous aryl hydrocarbon receptor (AHR) agonist that can block multiple modes of glioma cell migration. []

(2'S,3'S,4'S)-3'-(4-Chloro-2H-chromen-3-yl)-4'-(1H-indole-3-carbonyl)-1'-methyl-2-oxospiro[indoline-3,2'-pyrrolidine]-4'-carbonitrile

Compound Description: This spiro pyrrolidine compound crystallizes in the monoclinic P21/c space group with four molecules in the asymmetric unit. []

[4-(1H-Indol-3-yl)-piperidin-1-yl]-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic acid-D5

Compound Description: This compound is a deuterium-labeled analog of the CCR2 antagonist JNJ-26131300. []

Ethyl (2‐methyl‐1‐phenylsulfonyl‐1H‐indole‐3‐carbonyl)acetate

Compound Description: This compound features an ethyl acetate group linked to the indole ring through a carbonyl group. The crystal structure shows the phenyl ring and indole ring system at a dihedral angle of 83.67°. []

3-(1-Benzyl-1H-indol-3-yl)-2-(1-ethyl-1H-indole-3-carbonyl)- acrylonitriles

Compound Description: This series of compounds (5(a-d)) were synthesized using L-tryptophan as a catalyst and showed antibacterial and antifungal activities. []

3‐(1H‐indol‐3‐yl)‐5‐(1H‐indole‐3‐carbonyl)‐4‐hydroxyfuroic acids

Compound Description: This class of compounds (26-30) act as insulin receptor activators. Their synthesis involves multiple steps, including regioselective transformations on a furoic acid scaffold. []

3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic Acid

Compound Description: This compound features an ethyl group attached to the indole nitrogen and an aminopropionic acid side chain connected to the indole ring through a carbonyl group. The crystal structure reveals a three-dimensional network formed by hydrogen bonds between molecules. []

6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577)

Compound Description: PF-06409577 is a direct activator of human β1-containing adenosine monophosphate-activated protein kinase (ΑMPK) isoforms. Its primary clearance mechanism involves UGT1A1-mediated glucuronidation. []

2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide

Compound Description: This compound features a complex structure with multiple heterocyclic rings, including a pyrazole, piperidine, and thiazole ring. It exhibits good fungicidal and antiviral activities against the tobacco mosaic virus. []

Relevance: Despite containing a piperidine ring, this compound differs substantially from 1-(1H-Indole-3-carbonyl)piperidin-4-ol in its core structure, lacking the indole moiety entirely. The presence of a pyrazole and thiazole ring further highlights the structural dissimilarity. These differences indicate distinct pharmacological profiles and biological activities compared to 1-(1H-Indole-3-carbonyl)piperidin-4-ol. []

Ethyl (E)-1-chloro-3-(4-chloro-1-methyl-1H-indole-2-carbonyl)-4-oxo-2-phenylcyclooct-2-ene-1-carboxylate

Compound Description: This compound features a complex structure with a cyclooctene ring system linked to an indole moiety through a carbonyl group. It crystallizes in the monoclinic space group P21/n. []

Relevance: Although this compound contains an indole-carbonyl group similar to 1-(1H-Indole-3-carbonyl)piperidin-4-ol, it lacks the piperidine ring and exhibits a distinct core structure with a cyclooctene ring system. These differences suggest that its pharmacological profile and biological activity are likely different from the target compound. []

1-propyl-4-(3'-amino-1’,2’,4'-triazolo-3'-thiopropinyl) piperidin-4-ol

Compound Description: This compound was synthesized from 1-propylpiperidin-4-on and 3-mercaptopropinyl-5-amin1,2,4triazolo and tested for its plant growth-stimulating activity. []

6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid (LY2562175)

Compound Description: LY2562175 is a potent and selective FXR agonist exhibiting robust lipid-modulating properties, lowering LDL and triglycerides while raising HDL. []

1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one

Compound Description: This compound features a pyrazole ring linked to a piperidin-4-one moiety. The crystal structure reveals intermolecular C—H⋯O hydrogen bonds forming chains and C—H⋯F interactions connecting these chains into layers. []

Relevance: Although this compound contains a piperidin-4-one ring, it lacks the indole moiety present in 1-(1H-Indole-3-carbonyl)piperidin-4-ol. The presence of a pyrazole ring with chlorophenyl and fluorophenyl substituents further highlights their structural dissimilarity. These differences suggest distinct pharmacological profiles and biological activities compared to the target compound. []

1'-(4-Bromophenyl)-2'-[(4-fluorophenyl) carbonyl] - 1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one

Compound Description: This spiro[indole-3,3'-pyrrolizine] derivative is synthesized through a multicomponent reaction involving a substituted propenone, isatin, and L-proline. []

1′′‐Benzyl‐5′′‐benzyl­idene‐1′‐methyl‐4′‐phenyl‐1H‐indole‐3‐spiro‐2′‐pyrrolidine‐3′‐spiro‐3′′‐piperidine‐2(3H),3′′‐dione

Compound Description: This compound features a complex structure with two spiro junctions, incorporating indole, pyrrolidine, and piperidine rings. []

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Compound Description: MBA236 is a new cholinesterase and monoamine oxidase dual inhibitor derived from the lead compound ASS234. []

3'-[(4-Fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one

Compound Description: This compound is synthesized through a multicomponent reaction and exhibits a spiro[indole-3,2'-pyrrolidin] core. []

2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one

Compound Description: This compound is a spiro[indole-3,3'-pyrrolizine] derivative synthesized through a catalyst-free multicomponent reaction. It exhibits antioxidant activity. []

1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole and 1-Benzenesulfonyl-2-methyl-3-[(thiophen-2-yl)carbonyl]-2,3-dihydro-1H-indole

Compound Description: These two indole derivatives feature different substituents at the 3-position of the indole ring: a 4-nitrobenzoyl group and a thiophen-2-ylcarbonyl group, respectively. Both compounds exhibit intramolecular C—H⋯O hydrogen bonds. []

Relevance: While these compounds share the indole core with 1-(1H-Indole-3-carbonyl)piperidin-4-ol, they lack the piperidine ring and have distinct substituents at the 3-position of the indole. These structural differences, particularly the absence of the piperidine ring, suggest different pharmacological profiles and biological activities compared to the target compound. []

3-[(4H-pyrrolo(3,2,1-ij]-5,6-dihydroquinoline-2-carbonyl)-amino]-8- methoxy-1-methyl-2-oxo-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine

Compound Description: This compound is a cholecystokinin antagonist and contains a complex structure with multiple heterocyclic rings, including a benzodiazepine and a pyrroloquinoline system. []

Relevance: This compound, while featuring a complex structure with multiple rings, lacks the indole and piperidine moieties found in 1-(1H-Indole-3-carbonyl)piperidin-4-ol. The absence of these key structural features suggests a completely different pharmacological profile and biological activity compared to the target compound. []

Compound Description: These metal carbonyl complexes feature inmsh as a monodentate ligand coordinating through the imine nitrogen atom. The complexes are characterized by spectroscopic techniques. []

Relevance: While these complexes contain an indole ring derived from inmsh, they lack the piperidine ring and the carbonyl linker present in 1-(1H-Indole-3-carbonyl)piperidin-4-ol. The presence of metal carbonyl groups further differentiates their structure and reactivity. These differences suggest distinct chemical and biological properties compared to the target compound. []

Compound Description: This compound, provided as a monohydrochloride salt, demonstrates inhibitory activity against tumor growth and is explored for its potential in treating cancer. []

Relevance: This compound shares the core structure of a piperidine ring linked to an indole moiety with 1-(1H-Indole-3-carbonyl)piperidin-4-ol. Notably, it features two indole rings and a pyridinylmethyl substituent on the piperidine ring. These structural additions, while similar to the target compound in its core, likely result in distinct biological activity and pharmacological profiles. []

2,6-Bis(4-methylphenyl)-1-nitroso-3-phenyltetrahydro-4(1H)-piperidin-4-one

Compound Description: This compound features a piperidin-4-one ring with various phenyl and methylphenyl substituents. The crystal structure reveals a twist boat conformation for the piperidinone ring. []

Relevance: Although this compound contains a piperidin-4-one ring, it lacks the indole moiety present in 1-(1H-Indole-3-carbonyl)piperidin-4-ol. The presence of multiple phenyl and methylphenyl substituents further highlights their structural dissimilarity. These differences suggest distinct pharmacological profiles and biological activities compared to the target compound. []

(2S)-1-[(2R,3S)-5-Chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]pyrrolidine-2-carboxamide

Compound Description: This compound is synthesized via a cyclization reaction using an alkali metal hydroxide in polyethylene glycol. The process focuses on preparing specific diastereomers and their solvates/hydrates. []

(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile

Compound Description: This pyrimido[4,5-b]indole derivative exhibits an IC50 value of 2.24 µM in a glycogen synthase kinase-3β assay. []

1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579)

Compound Description: AMG 579 is a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). It exhibits promising in vivo target occupancy and efficacy in preclinical models. []

Relevance: While AMG 579 contains a piperidine ring, it lacks the indole moiety present in 1-(1H-Indole-3-carbonyl)piperidin-4-ol. Instead, it features a benzimidazole ring linked to the piperidine through a pyrazine and phenoxy linker. This substantial structural difference suggests distinct pharmacological profiles and biological activities compared to the target compound. []

1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole

Compound Description: This compound exhibits high cytotoxic potential against several leukemia cell lines. It features a benzimidazole ring connected to a phenylindole moiety through a piperidine linker. []

Compound Description: This group includes numerous ester derivatives of both 3-(substituted amino)-1H-indole-2-carboxylic acid and 3-(substituted amino)benzo(b)thiophene-2-carboxylic acid. These compounds are proposed for use in pharmaceutical compositions targeting various conditions like allergies, asthma, and tumors. []

N-{5-((4-Fluorophenyl)carbonyl)-1H-benzimidazol-2-yl}-2-(3-oxo-2,3-dihydro-1H-substitutedisoindol-1-yl)hydrazinecarboxamides

Compound Description: These compounds, synthesized from substituted isatin derivatives, were evaluated for their cytotoxic and antioxidant activities. []

Relevance: Although structurally diverse, these compounds do not share any significant core structure with 1-(1H-Indole-3-carbonyl)piperidin-4-ol. They lack both the indole and piperidine rings and instead feature benzimidazole and isoindolone moieties. This significant structural difference suggests distinct pharmacological profiles and biological activities compared to the target compound. []

1-(1H-Indol-3-ylcarbonyl)-N-(4-methoxybenzyl)formamide

Compound Description: This compound consists of an indole ring connected to a formamide group via a carbonyl linker. The crystal structure reveals a planar indole ring and a trans orientation between the carbonyl groups. []

Relevance: Although this compound shares the indole-3-carbonyl moiety with 1-(1H-Indole-3-carbonyl)piperidin-4-ol, it lacks the piperidine ring and instead features a methoxybenzylformamide group. This structural difference suggests that its pharmacological profile and biological activity are likely different from the target compound. []

6-Substituted-3-(5-chloro-3-phenyl-1H-indole-2yl)-3,4-dihydro-4-substituted-phenacyl-2H-1,3-benzoxazin-2-ones

Compound Description: This series of compounds (7a-f) were synthesized from 5-chloro-3-phenyl-1H-indole-2-carbonyl azide and chalcones. They were evaluated for their antibacterial, antifungal, and antituberculosis activities. []

Ethyl (R)-2-(Biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate

Compound Description: This compound exhibits good antitumor activity against Hela cells in vitro with an IC50 value of 4.71 µmol/L. []

5,9b-dihydro-1H-[1,2,4]triazino[5,6-b]indol-3-ols and 5,9b-dihydro-1H-[1,2,4]triazino[5,6-b]indole-3-thiols

Compound Description: This series of 14 compounds were synthesized using sulfamic acid as a green catalyst in water. []

1-Carbonyl-1,1-dichloro-1-(η5-cyclopentadienyl)-2,2-diphenyl-3-methyl-1-wolframa-2-phospha-3-buten-4-ol

Compound Description: This tungsten complex features a cyclobutenol system formed through the hydrochlorination of an η3-phosphinoketene complex. []

Relevance: This compound bears no structural resemblance to 1-(1H-Indole-3-carbonyl)piperidin-4-ol. It lacks both the indole and piperidine moieties and is centered around a tungsten atom coordinated to a cyclopentadienyl ring and a phospha-butenol ligand. This significant structural difference suggests entirely different chemical and biological properties compared to the target compound. []

Indole-Based Heterocyclic Scaffolds

Compound Description: These compounds are based on an indole core modified with various heterocyclic moieties, including chromenol, 3,4-dihydroquinoline, and thiopyran rings. Molecular docking studies revealed their potential as antimicrobial agents by targeting UDP-N-acetylmuramatel-alanine ligase (MurC) and human lanosterol14α-demethylase. []

Relevance: While these compounds share the indole core with 1-(1H-Indole-3-carbonyl)piperidin-4-ol, they lack the piperidine ring and feature various heterocyclic substituents at different positions on the indole. This structural diversity suggests different pharmacological profiles and biological activities compared to the target compound. []

2-(4-hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride (ERA-923)

Compound Description: ERA-923 is a novel antiestrogen that inhibits the growth of tamoxifen-sensitive and -resistant tumors without uterotropic effects. []

4-(1-alkylindol-3-yl)-6-(substituted phenyl)pyrimidin-2-ol Derivatives

Compound Description: This series of compounds combines indole and pyrimidine moieties and were tested for their antimicrobial and antioxidant activities. Some derivatives showed promising antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity. []

3′-[(1H-Indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(thiophen-2-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile

Compound Description: This compound incorporates an indole ring within a spiro[indoline-3,2′-pyrrolidine] system and also features a thiophene ring. []

Properties

CAS Number

209920-22-9

Product Name

1-(1H-indole-3-carbonyl)piperidin-4-ol

Molecular Formula

C14H16N2O2

Molecular Weight

244.3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.